molecular formula C11H11BrN2O B1424060 N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine CAS No. 1220028-96-5

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine

Cat. No. B1424060
M. Wt: 267.12 g/mol
InChI Key: XIWUNSYCLHHPSL-UHFFFAOYSA-N
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Description

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine, or N-BMP-FMA, is a chemical compound composed of nitrogen, bromine, methyl, pyridine, and furyl groups. It is a heterocyclic amine, meaning that it contains a nitrogen atom bound to two carbon atoms in a ring structure. N-BMP-FMA has a variety of applications in scientific research, including in biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Synthesis and Biological Activities

The compound has been utilized in the efficient synthesis of novel pyridine-based derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. Density functional theory (DFT) studies were conducted on these derivatives, which revealed potential as chiral dopants for liquid crystals. Additionally, certain pyridine derivatives showed significant anti-thrombolytic, biofilm inhibition, and haemolytic activities, with one compound exhibiting notable anti-clot formation properties in human blood and another being highly effective against Escherichia coli (Ahmad et al., 2017).

Regioselectivity in Chemical Reactions

The regioselective displacement reaction of ammonia with related compounds has been studied, showing the formation of specific aminopyrimidines. This research provides insights into the mechanisms of chemical reactions involving compounds similar to N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine (Doulah et al., 2014).

Catalysis and Chemical Selectivity

Research has also focused on the use of related compounds in catalysis. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex was studied, yielding a high isolated yield and excellent chemoselectivity (Ji, Li & Bunnelle, 2003).

Antifungal Agent Development

Compounds with a similar structure have been synthesized and evaluated for their antifungal properties. Notably, derivatives like N-(4-bromophenyl)-N-(2-furylmethyl)amine showed remarkable antifungal activity against dermatophytes. These studies help in understanding the minimal structural requirements for antifungal response and guide the design of new antifungal compounds (Suvire et al., 2006).

Herbicidal Activity

Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, related to the compound , have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O/c1-8-5-9(12)6-13-11(8)14-7-10-3-2-4-15-10/h2-6H,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWUNSYCLHHPSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-3-methyl-2-pyridinyl)-N-(2-furylmethyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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